Tauro-|A-muricholic acid-d4 (sodium)

Description

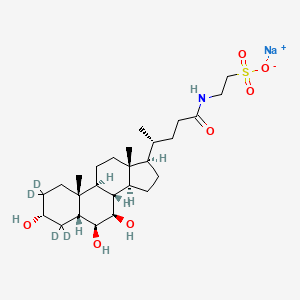

Tauro-α-muricholic Acid-d4 (sodium) is a stable isotope-labeled bile acid, specifically the deuterated sodium salt of taurine-conjugated α-muricholic acid (TαMCA). It is used as an internal standard in mass spectrometry (GC- or LC-MS) to quantify endogenous TαMCA levels in biological samples . The deuterium atoms (four hydrogens replaced with deuterium) ensure minimal interference with the natural compound’s chromatographic behavior while providing distinct mass spectral signatures for accurate detection . TαMCA itself is a primary bile acid in rodents, involved in lipid emulsification and modulation of the gut-liver axis .

Properties

Molecular Formula |

C26H44NNaO7S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i8D2,14D2; |

InChI Key |

NYXROOLWUZIWRB-KIZYMFMYSA-M |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tauro-α-muricholic acid-d4 (sodium) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents[][1].

Major Products

Scientific Research Applications

Tauro-α-muricholic acid-d4 (sodium salt) (TαMCA-d4) is utilized in scientific research as an internal standard for quantifying Tauro-α-muricholic acid (TαMCA) using gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . TαMCA itself is a taurine-conjugated form of α-muricholic acid, a primary bile acid found in rodents and, in smaller concentrations, in human serum .

Scientific Research Applications

- Internal Standard for Quantification: TαMCA-d4 is specifically designed for use as an internal standard in GC- or LC-MS to quantify TαMCA .

- FXR Antagonist Studies: TαMCA is an antagonist of the farnesoid X receptor (FXR), and can be used in analyses evaluating FXR activity and potential therapeutic properties .

- Cholestasis Research: Tauro-α-Muricholic Acid is used as an experimental detergent in cholestasis studies .

- Metabolism and Distribution Tracking: Stable isotopes of muricholic acid are used to track the metabolism and distribution of muricholic acid in biological systems, such as the liver and intestines . These isotopes offer insights into how muricholic acid regulates lipid and cholesterol metabolism and its potential therapeutic uses for metabolic disorders like obesity and diabetes .

- Lipid Research: Avanti Research offers Tauro-α-Muricholic Acid, along with a range of experimental products, for lipid research .

Data Table

Comparison with Similar Compounds

Structural and Functional Differences

Bile acids are classified by their conjugation (taurine/glycine) and hydroxylation patterns. Below is a comparative analysis of deuterated taurine-conjugated bile acids:

Table 1: Key Structural and Functional Comparisons

Notes:

- Isomerism : The α- and β-muricholic acid isomers differ in hydroxyl group orientations (6α/7α vs. 6β/7β), affecting hydrophobicity and receptor binding. TβMCA-d4 is a potent FXR antagonist, while TαMCA-d4 has weaker receptor activity .

- Deuterium Labeling : All compounds share deuterium substitutions but differ in conjugated bile acids, leading to distinct biological roles.

Tauro-α-muricholic Acid-d4 (Na)

- Microbiome Modulation : Baseline TαMCA levels inversely correlate with improvements in gut microbial α-diversity post-fecal microbiota transplantation (r = -0.46, p = 0.004) .

- Metabolic Regulation : In diabetic mice, reduced TαMCA levels correlate with increased bile acid hydrophobicity and altered CYP7A1 expression .

Tauro-β-muricholic Acid-d4 (Na)

- FXR Antagonism : TβMCA-d4 inhibits FXR signaling, counteracting bile acid synthesis suppression and promoting CYP7A1 activity .

- Microbiome Interaction : Elevated TβMCA in WKY rats associates with reduced pathogenic bacteria, highlighting its role in maintaining gut homeostasis .

Other Deuterated Bile Acids

- Taurocholic Acid-d4 (Na) : Plasma and gallbladder levels decrease upon FXR activation, reflecting feedback regulation of bile acid synthesis .

- Tauroursodeoxycholic Acid-d4 (Na) : Reduces endoplasmic reticulum stress in hepatocytes and is a therapeutic candidate for primary biliary cholangitis .

Analytical and Practical Considerations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.